2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
Description
Properties
CAS No. |
7167-05-7 |
|---|---|
Molecular Formula |
C14H20N6OS |
Molecular Weight |
320.42 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H20N6OS/c1-4-7-15-12(21)10-22-14-18-17-13(20(14)6-3)11-8-16-19(5-2)9-11/h4,8-9H,1,5-7,10H2,2-3H3,(H,15,21) |
InChI Key |
PGCPSLGFSBKABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For this compound, 4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol serves as the intermediate. A representative protocol involves:
-
Thiosemicarbazide Preparation : Reacting 1-ethyl-1H-pyrazole-4-carbohydrazide with ethyl isothiocyanate in ethanol at 60°C for 6 hours.
-
Cyclization : Treating the thiosemicarbazide with aqueous NaOH under reflux to form the triazole-thiol.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethanol, ethyl isothiocyanate | 60°C | 78% |
| 2 | NaOH (2M) | Reflux | 85% |
Sulfanyl-Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with 2-chloro-N-(prop-2-en-1-yl)acetamide in the presence of a base:
-
Reaction Conditions : DMF solvent, K₂CO₃ base, 80°C for 12 hours.
-
Mechanism : Deprotonation of the thiol group by K₂CO₃ facilitates attack on the chloroacetamide electrophile.
Yield Optimization :
-
Excess chloroacetamide (1.5 eq) improves yield to 92%.
-
Lower temperatures (50°C) reduce side products but extend reaction time to 24 hours.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Triazole Formation : 15 minutes at 120°C vs. 6 hours conventionally.
-
Coupling Step : 30 minutes at 100°C with 95% yield.
Advantages :
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables stepwise assembly:
Outcomes :
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| DMSO | 46.7 | 88 |
| THF | 7.5 | 62 |
Polar aprotic solvents (DMF, DMSO) maximize nucleophilicity of the thiolate ion.
Temperature and Catalysis
-
Base Selection : K₂CO₃ vs. NaH:
-
Catalytic Additives :
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O | 99.2% |
| TLC | Silica gel, EtOAc/hexane (1:1) | Single spot |
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a reactive site for nucleophilic substitution, enabling structural modifications.
-
Mechanistic Insight : The sulfur atom’s lone pair participates in nucleophilic attacks, forming stable thioether linkages. Steric hindrance from adjacent ethyl groups modulates reaction rates .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition reactions.
2.1. Electrophilic Acylation
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride, AlCl₃ | Toluene, reflux | 3-Acetyl-triazole derivative | Acetylation occurs at N2 position; confirmed via -NMR (δ 168.5 ppm, C=O) |
2.2. Click Chemistry (CuAAC)
The prop-2-en-1-yl group participates in azide-alkyne cycloaddition:
textCompound + Benzyl azide → 1,2,3-Triazole hybrid (CuSO₄, sodium ascorbate, 25°C, 12h)
Hydrogen Bonding and Supramolecular Interactions
Crystallographic studies reveal intermolecular hydrogen bonds involving:
-
Triazole N3–H···O=C (amide)
-
Pyrazole C–H···S interactions
Key Data :
| Interaction Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| N–H···O | 2.89 | 158 | |
| C–H···S | 3.12 | 145 |
These interactions stabilize crystal packing and influence solubility .
Oxidation of the Sulfanyl Group
Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2h |
| mCPBA | Sulfone | 0°C → RT, 6h |
-
Sulfoxide Yield : 68% (characterized by -NMR: δ 2.95 ppm, -SO-)
-
Biological Impact : Oxidation modulates pharmacokinetic properties (e.g., logP reduction).
Allyl Acetamide Reactivity
The prop-2-en-1-yl group undergoes:
-
Hydroamination : With primary amines (e.g., benzylamine) under Pd catalysis to form β-amino derivatives.
-
Epoxidation : Using tert-butyl hydroperoxide (TBHP) and VO(acac)₂ catalyst .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable biaryl synthesis:
| Reaction | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromopyridine | 78% |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | 63% |
Biological Activity Modulation via Structural Derivatives
Derivatives synthesized via the above reactions show enhanced bioactivity:
| Derivative | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Sulfone analog | Antifungal (Candida albicans) | 12 µM |
| Biheterocyclic triazole | Anticancer (MCF-7 cells) | 8.5 µM |
-
Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., sulfone) improve target binding affinity .
Stability Under Acidic/Basic Conditions
| Condition | Observation |
|---|---|
| HCl (1M), 24h | Stable (no decomposition via HPLC) |
| NaOH (1M), 24h | Partial hydrolysis of acetamide (>20%) |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi .
Table 1: Comparative Antimicrobial Activity of Triazole Derivatives
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| 1,2,4-Triazole Derivatives | E. coli, S. aureus | Moderate to High |
| Pyrazole Derivatives | Candida albicans, Aspergillus | High |
Anticancer Potential
The anticancer potential of triazole-based compounds is also notable. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways . The presence of the pyrazole ring enhances this activity by allowing for better interaction with cellular targets.
Case Study: Anticancer Activity
A study evaluated the efficacy of a series of triazole derivatives against different cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Triazole | Cyclization | Hydrazine derivatives |
| Coupling with Acetamide | Condensation | Acyl chlorides |
| Introduction of Sulfanyl | Substitution | Thiols |
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to active sites on proteins, thereby modulating their activity. Additionally, the sulfur atom may participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues in Orco Receptor Modulation
VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide)
- Key Differences :
- VUAA1 replaces the pyrazole ring in the target compound with a 3-pyridinyl group.
- The acetamide nitrogen is substituted with a 4-ethylphenyl group instead of an allyl group.
- Activity : Acts as a potent Orco agonist in insects, facilitating pheromone sensing .
- Synthesis : Prepared via copper-catalyzed cycloaddition, with stock solutions stabilized in DMSO .
OLC15 (N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide)
- Key Differences :
- Features a 2-pyridinyl group and a 4-butylphenyl acetamide substituent.
- Activity : Functions as an Orco antagonist, demonstrating species-specific efficacy .
VUAA3 (N-[4-(1-Methylethyl)Phenyl]-2-((4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide)
- Key Differences :
- Substituted with a 4-pyridinyl group and an isopropylphenyl acetamide.
- Activity : Broad-spectrum Orco agonist with cross-species reactivity .
Structural Impact on Activity :
- Allyl (propenyl) acetamide substituents could enhance solubility compared to aromatic groups but may reduce metabolic stability .
Triazolylthio Acetamide Derivatives in Medicinal Chemistry
Compounds 6a–c and 7a–b (Iranian Journal of Pharmaceutical Research, 2015)
- General Structure : 2-((4-Allyl-5-(pyridin-2/3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide/acid.
- Key Differences :
- Pyridinyl substituents at the 5-position of the triazole.
- Acetamide or carboxylic acid termini.
- Synthesis Data :
Comparison with Target Compound :
- Higher melting points of pyridinyl derivatives (e.g., 6a: 182–184°C) suggest greater crystallinity than the pyrazole-containing target compound .
Anti-Exudative Triazolylthio Acetamides
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamides
- Key Differences: Furan-2-yl substituent instead of pyrazole/pyridine. Amino group at the 4-position of the triazole.
- Activity : Demonstrated anti-exudative effects in rodent models, likely due to modulation of inflammatory pathways .
Comparison with Target Compound :
- The absence of a 4-amino group in the target compound may limit anti-inflammatory activity but could enhance stability by reducing oxidative susceptibility .
Biological Activity
The compound 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 320.41 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Compound Name | 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide |
| Molecular Weight | 320.41 g/mol |
| Molecular Formula | C14 H20 N6 O S |
| LogP | 0.7047 |
| Polar Surface Area | 63.052 Ų |
Chemical Structure
The compound features a triazole ring and a sulfanyl group, which are known to contribute to various biological activities such as antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide. For instance, compounds containing triazole moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. coli | 18 mm |
| 2-{[4-ethyl...} | P. mirabilis | 20 mm |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties . For example, certain triazole derivatives have shown promising results against colon cancer cell lines with IC50 values in the low micromolar range .
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several triazole-containing compounds on human breast cancer cells (T47D). The results indicated that some derivatives exhibited IC50 values as low as 27.3 μM, suggesting significant potential for further development .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Compounds with triazole rings often interact with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key metabolic enzymes involved in cancer cell proliferation .
- Radical Formation : Similar compounds generate reactive oxygen species (ROS), leading to oxidative stress in target cells .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves refluxing equimolar concentrations of precursor reagents (e.g., substituted triazoles and thioacetamides) at 150°C under controlled conditions using pyridine and Zeolite (Y-H) as catalysts. Post-reaction purification via recrystallization from ethanol ensures purity. Monitoring reaction progress with TLC and adjusting reflux time (typically 5 hours) based on intermediate stability can improve yield .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
Use a combination of:
- 1H NMR and 13C NMR to verify substituent positions and sulfur linkages.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- LC-MS for molecular weight validation and impurity detection.
- Elemental analysis to ensure stoichiometric accuracy (±0.3% deviation) .
Advanced: How can computational tools predict the biological activity of this compound?
Methodological Answer:
Employ the PASS program to predict pharmacological profiles (e.g., antiproliferative or anti-inflammatory potential) based on structural motifs. Complement this with molecular docking (e.g., AutoDock Vina) to simulate binding affinities to target proteins (e.g., kinases or receptors). Validate predictions using in vitro assays with positive and negative controls .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct a meta-analysis to:
- Compare solvent systems (DMSO vs. aqueous buffers).
- Standardize protocols (e.g., MTT assay incubation times).
- Evaluate structural analogs (e.g., pyrazole vs. furan substituents) to isolate activity trends .
Basic: What are common impurities in synthesis, and how are they detected?
Methodological Answer:
Impurities include unreacted thiol intermediates or oxidized byproducts. Use HPLC with UV detection (λ = 254 nm) to identify residual precursors. LC-MS/MS quantifies trace impurities (<0.1%), while recrystallization in ethanol removes polar byproducts .
Advanced: Which substituents on the triazole ring most significantly impact bioactivity?
Methodological Answer:
Modify the N-ethyl group at position 4 and the pyrazole substituent at position 5. For example:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance antiproliferative activity.
- Hydrophobic substituents (e.g., cycloheptyl) improve membrane permeability.
Validate via SAR studies using IC50 values against cancer cell lines .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. For stability, use HPLC-grade acetonitrile/water mixtures (70:30 v/v) under inert atmospheres to prevent oxidation. Monitor degradation via UV-Vis at 48-hour intervals .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Synthesize derivatives with systematic substituent variations (e.g., alkyl chains, halogens).
Evaluate in vitro activity (e.g., IC50, Ki) against a panel of disease models.
Perform QSAR modeling (e.g., CoMFA) to correlate electronic/steric parameters with efficacy. Cross-reference with crystallographic data (if available) .
Advanced: What safety protocols mitigate risks during exothermic reactions?
Methodological Answer:
- Use a jacketed reactor with temperature control (<5°C deviation).
- Conduct small-scale calorimetry (e.g., RC1e) to map thermal profiles.
- Implement emergency quenching (ice-cold HCl) for runaway reactions.
- Follow hazard codes (e.g., P210 for flammability) from safety data sheets .
Basic: What challenges arise when scaling up synthesis from lab to pilot plant?
Methodological Answer:
- Heat transfer inefficiencies in large reactors: Optimize stirring rates and catalyst loading.
- Purification bottlenecks : Replace recrystallization with continuous-flow chromatography.
- Byproduct accumulation : Integrate inline FTIR for real-time monitoring. Pilot studies using flow chemistry (e.g., microreactors) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
